molecular formula C13H12O2 B14276632 Trideca-2,4,9,11-tetrayne-1,13-diol CAS No. 154678-13-4

Trideca-2,4,9,11-tetrayne-1,13-diol

Cat. No.: B14276632
CAS No.: 154678-13-4
M. Wt: 200.23 g/mol
InChI Key: RIGIBQBHGVZQFA-UHFFFAOYSA-N
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Description

Trideca-2,4,9,11-tetrayne-1,13-diol, with the molecular formula C13H12O2, is a synthetic polyacetylene compound of significant interest in organic and medicinal chemistry research . This linear molecule features a 13-carbon chain with four alkyne bonds (tetrayne) and terminal hydroxyl groups, a structure characteristic of a class of bioactive natural products. Polyacetylenes like this are often investigated as key structural motifs found in plants from the Asteraceae family, such as Bidens pilosa , which have a long history of use in traditional medicines worldwide . These compounds are recognized as bioactive constituents, and research into their properties is a vibrant field . The compound serves as a valuable building block in organic synthesis. Its conjugated diyne system is highly reactive and can be utilized in various metal-catalyzed hydroelementation reactions—including hydroboration, hydrosilylation, and hydroamination—to create complex, functionalized molecular architectures such as enynes, dienes, and cyclic compounds . This makes it a versatile precursor for developing new materials and chemical entities. From a pharmacological research perspective, structurally similar polyacetylenes and diyne-containing compounds have demonstrated a range of biological activities in preclinical studies, including antimicrobial, anti-inflammatory, and anti-cancer effects . The mechanism of action for these activities is often multifactorial but is frequently associated with the compound's ability to interact with cellular enzymes and receptors, or to generate reactive oxygen species. Researchers utilize this compound as a standard for the identification and quantification of related natural products, as a synthetic intermediate for creating novel derivatives, and as a probe for studying the biochemical mechanisms of polyyne action. This product is intended for research and development purposes only in a laboratory setting.

Properties

CAS No.

154678-13-4

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

trideca-2,4,9,11-tetrayne-1,13-diol

InChI

InChI=1S/C13H12O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-3,12-13H2

InChI Key

RIGIBQBHGVZQFA-UHFFFAOYSA-N

Canonical SMILES

C(CC#CC#CCO)CC#CC#CCO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The compound’s linear structure permits a convergent synthesis strategy. Retrosynthetic disconnections focus on:

  • Triple-bond formation via Sonogashira coupling or Tykwinski rearrangement.
  • Hydroxyl group introduction through selective deprotection of silyl ethers or acetates.
  • Backbone assembly using alkynyl aldehydes and terminal acetylenes.

A representative retrosynthetic plan divides the molecule into two segments:

  • Trimethylsilylpropynal (Segment A) : Serves as the electrophilic alkyne precursor.
  • Terminal acetylene (Segment B) : Provides the nucleophilic coupling partner.

Core Synthetic Methodologies

Pd/Cu-Catalyzed Cross-Coupling (Sonogashira Reaction)

This method enables sequential alkyne couplings to build the conjugated tetra-yne system.

Procedure:
  • Segment A Preparation :

    • Trimethylsilylpropynal (23) : Synthesized from propargyl alcohol via oxidation with K₂CrO₄/H₂SO₄ and tetrabutylammonium hydrogen sulfate.
    • Yield: 78–85%.
  • Segment B Preparation :

    • Terminal acetylene (24) : Generated via deprotection of TBDPS-protected propargyl alcohol using TBAF.
  • Coupling Reaction :

    • Conditions : Pd(dba)₂ (5 mol%), P(furyl)₃ (10 mol%), THF, 56% yield.
    • Key Challenge : Avoiding over-coupling; stoichiometric control of terminal acetylene is critical.
Table 1: Optimization of Sonogashira Coupling Conditions
Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(dba)₂ Maximizes efficiency
Ligand P(furyl)₃ Reduces side reactions
Solvent THF Enhances solubility
Temperature Room temperature Prevents decomposition

Tykwinski Rearrangement for Conjugated Triynes

This rearrangement converts geminal dibromoalkenes to conjugated alkynes, critical for installing the 5,7,9-triyne segment.

Procedure:
  • Geminal Dibromoalkene Synthesis :
    • Corey-Fuchs Method : React ketones with CBr₄/PPh₃ to form dibromoalkenes (53% yield).
  • Rearrangement :
    • Conditions : n-BuLi, THF, -78°C to -10°C.
    • Outcome : Generates conjugated triynes with >90% regioselectivity.

Orthogonal Deprotection of Hydroxyl Groups

Terminal hydroxyls are introduced via deprotection of silyl ethers:

  • TBDPS Protection : Used for stability under basic conditions.
  • Deprotection :
    • Reagent : Tetrabutylammonium fluoride (TBAF) in THF.
    • Yield : 81–89%.

Alternative Routes and Modifications

Stille Coupling for Ene-Triyne Backbone

Palladium-catalyzed coupling of cis-buten-1-ol derivatives with Bu₃Sn-triynes achieves the Z-configured ene-triyne core.

  • Conditions : Pd(PPh₃)₄, CuI, n-BuNH₂, 64% yield.
  • Advantage : Preserves stereochemistry of double bonds.

One-Pot Sequential Alkynylation

A streamlined approach reduces purification steps:

  • First Coupling : Pd(PPh₃)₄/CuI with piperidine, 92% yield.
  • Second Coupling : PdCl₂(PhCN)₂ added directly to the crude mixture, 88% yield.

Challenges and Limitations

  • Triple-Bond Stability : Prolonged reaction times lead to alkyne oligomerization; low temperatures (-78°C) mitigate this.
  • Regioselectivity : Competing pathways in Pd-catalyzed reactions require precise ligand selection (e.g., P(furyl)₃ over PPh₃).
  • Scalability : Tykwinski rearrangement suffers from moderate yields (53%) at multi-gram scales.

Recent Advances (Post-2020)

While the provided sources predate 2023, emerging trends in polyyne synthesis suggest:

  • Photocatalytic Methods : Visible-light-mediated couplings reduce metal catalyst loadings.
  • Flow Chemistry : Enhances control over exothermic alkyne formations.

Chemical Reactions Analysis

Reactivity: Trideca-2,4,9,11-tetrayne-1,13-diol can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding diacid derivatives.

    Reduction: Reduction leads to the tetraol form.

    Substitution: The terminal alkynes can be functionalized via substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).

    Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

Major Products: The oxidation yields diacid derivatives, while reduction produces the tetraol form.

Scientific Research Applications

Chemistry:

    Building Block: Trideca-2,4,9,11-tetrayne-1,13-diol serves as a versatile building block for designing complex molecules.

    Functional Materials: Researchers explore its use in materials science, such as organic semiconductors.

Biology and Medicine:

    Biological Probes: Its unique structure makes it valuable for designing probes to study biological processes.

    Drug Development: Investigations into potential drug candidates are ongoing.

Industry:

    Catalysis: As a ligand in catalytic reactions.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: $ \text{C}{13}\text{H}{12}\text{O}_2 $ (based on polyacetylene analogs in ).
  • Functional groups: Terminal diol (-OH) groups and conjugated triple bonds.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Trideca-2,4,9,11-tetrayne-1,13-diol and analogous compounds:

Compound Name Structure Highlights Functional Groups Key Properties/Applications Reference
This compound 13C chain, tetrayne (4 triple bonds), terminal diols -OH at C1, C13 Phytotoxicity, antifungal activity
(all-E)-Trideca-4,6,10,12-tetraene-2,8-diol 13C chain, tetraene (4 double bonds), mid-chain diols -OH at C2, C8 Fungal metabolite, ecological roles
Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) 14C chain, tetrayne, terminal diols -OH at C1, C14 Antimicrobial activity (32% yield)
Cryptenol (Trideca-2,4,8,10,12-pentaene-6,7-diol) 13C chain, pentaene (5 double bonds), mid-chain diols -OH at C6, C7 Biofilm inhibition in termite symbionts
Tridecan-1,13-diol (40) 13C chain, saturated bonds, terminal diols -OH at C1, C13 Industrial applications (plasticizers)
8,13-Dimethylicosa-9,11-diyne-8,13-diol 20C chain, diyne (2 triple bonds), branched methyl -OH at C8, C13 Synthetic intermediate, material science

Key Differences in Reactivity and Bioactivity

Bond Type and Conjugation: The tetrayne system in this compound introduces high electron deficiency, enhancing reactivity in cycloaddition or polymerization compared to tetraene analogs like (all-E)-trideca-4,6,10,12-tetraene-2,8-diol .

Diol Positioning: Terminal diols (C1, C13) in the target compound increase hydrophilicity and solubility in polar solvents compared to mid-chain diols in Cryptenol (C6, C7) or (all-E)-tetraene-diol (C2, C8) . Mid-chain diols in Cryptenol may facilitate hydrogen bonding with proteins or nucleic acids, influencing its role in termite-associated microbial interactions .

Chain Length and Branching :

  • Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) has a longer chain (14C vs. 13C), which may enhance membrane permeability in antimicrobial applications .
  • Branched analogs like 8,13-Dimethylicosa-9,11-diyne-8,13-diol exhibit lower melting points due to reduced crystallinity, favoring industrial processing .

Physical Properties

  • Saturated diols (e.g., Tridecan-1,13-diol) lack triple bonds, resulting in higher flexibility and lower thermal stability compared to polyacetylene-diols .
  • Terminal diols in this compound enhance solubility in polar solvents (e.g., CH₃CN, EtOAc) .

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